1-Bromo-7-(propan-2-YL)isoquinoline 1-Bromo-7-(propan-2-YL)isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691253
InChI: InChI=1S/C12H12BrN/c1-8(2)10-4-3-9-5-6-14-12(13)11(9)7-10/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12BrN
Molecular Weight: 250.13 g/mol

1-Bromo-7-(propan-2-YL)isoquinoline

CAS No.:

Cat. No.: VC17691253

Molecular Formula: C12H12BrN

Molecular Weight: 250.13 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-7-(propan-2-YL)isoquinoline -

Specification

Molecular Formula C12H12BrN
Molecular Weight 250.13 g/mol
IUPAC Name 1-bromo-7-propan-2-ylisoquinoline
Standard InChI InChI=1S/C12H12BrN/c1-8(2)10-4-3-9-5-6-14-12(13)11(9)7-10/h3-8H,1-2H3
Standard InChI Key HPEFHTPJSCCRII-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)C=CN=C2Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-7-(propan-2-yl)isoquinoline belongs to the isoquinoline family, a heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring. The bromine substituent at position 1 introduces electronegativity and steric hindrance, while the isopropyl group at position 7 contributes to hydrophobic interactions. The molecular formula is C₁₃H₁₂BrNO₂, with a molar mass of 294.14 g/mol .

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Number2137657-69-1
Molecular FormulaC₁₃H₁₂BrNO₂
Molecular Weight294.14 g/mol
DensityNot reported
Boiling/Melting PointsNot reported
SolubilityLikely polar aprotic solvents

Spectroscopic Analysis

While direct spectral data for 1-bromo-7-(propan-2-yl)isoquinoline remains limited, analogous brominated isoquinolines exhibit distinct NMR and IR profiles. For example, the bromine atom typically causes deshielding in ¹H-NMR, with aromatic protons appearing between δ 7.5–9.0 ppm . The isopropyl group’s methyl protons resonate as a doublet near δ 1.2–1.5 ppm. Mass spectrometry would show a molecular ion peak at m/z 294 (M⁺) with fragmentation patterns indicative of Br loss .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of 1-bromo-7-(propan-2-yl)isoquinoline typically involves electrophilic aromatic substitution (EAS) on a pre-functionalized isoquinoline precursor. Key methodologies include:

  • Direct Bromination: Using brominating agents like N-bromosuccinimide (NBS) in strong acids (e.g., H₂SO₄) at low temperatures (-15°C to -30°C) to achieve positional selectivity .

  • Indirect Routes: Diazotization of aminoderivatives followed by Sandmeyer reactions, though this method is less common due to scalability issues .

Table 2: Optimized Bromination Conditions

ParameterOptimal Value
Brominating AgentNBS or DBI (dibromoisocyanuric acid)
SolventConcentrated H₂SO₄
Temperature-30°C to -15°C
Reaction Time4–5 hours
Yield50–64% (crude)

Stepwise Synthesis Protocol

  • Preparation of 7-Isopropylisoquinoline: Achieved via the Pomeranz-Fritsch reaction using β-phenethylamine derivatives and isopropyl-substituted aldehydes.

  • Bromination:

    • Dissolve 7-isopropylisoquinoline in H₂SO₄.

    • Add NBS portionwise at -20°C.

    • Stir for 4 hours, monitoring via TLC (eluent: CH₂Cl₂/EtOAc 9:1) .

  • Workup: Quench with ice, neutralize with NaHCO₃, and extract with CH₂Cl₂. Purify via column chromatography .

Reactivity and Chemical Behavior

Electrophilic Substitution

The bromine atom deactivates the ring, directing incoming electrophiles to the 5- or 8-positions. For instance, nitration with HNO₃/H₂SO₄ yields 1-bromo-5-nitro-7-isopropylisoquinoline, a precursor for cross-coupling reactions .

Nucleophilic Displacement

The C-Br bond undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions. For example, reaction with piperazine in DMF at 80°C produces 1-piperazinyl derivatives .

Stability Considerations

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous bases. Storage recommendations include amber vials at 2–8°C to prevent photodegradation .

Applications in Pharmaceutical Research

Enzyme Inhibition

Isoquinoline derivatives exhibit inhibitory activity against detoxifying enzymes. For instance, 3-ethyl-6-phenylquinoline (a structural analog) shows 64% inhibition of Brassinin detoxifying enzyme at 0.30 mM . 1-Bromo-7-(propan-2-yl)isoquinoline could serve as a scaffold for designing similar inhibitors.

Medicinal Chemistry

The compound’s bromine and isopropyl groups make it a versatile intermediate for synthesizing anticancer and antimicrobial agents. For example, coupling with triazole carboxamides yields molecules with enhanced bioactivity.

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